N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide
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Overview
Description
“N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C23H15ClN4O4 . It is a derivative of imidazo[1,2-b]pyridazine, a class of compounds that have been attracting substantial interest due to their potential pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple rings and functional groups. The compound contains an imidazo[1,2-b]pyridazine ring, which is a type of nitrogen-containing heterocycle . This ring is substituted with a methoxy group at the 6-position and a 2-chloro-5-phenylthiophene-2-carboxamide group at the 2-position .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the retrieved sources. The molecular formula of the compound is C23H15ClN4O4, and its average mass is 446.843 Da .
Scientific Research Applications
Antitumor Activity
Imidazole derivatives, including those similar in structure to the compound , have been extensively studied for their antitumor properties. Various derivatives have demonstrated potential in preclinical testing stages, indicating their significance in the search for new antitumor drugs and compounds with diverse biological activities (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).
Pharmaceutical Impurities and Synthesis
Research into the synthesis of pharmaceutical impurities, particularly of proton pump inhibitors like omeprazole, sheds light on the novel synthetic processes that could potentially involve compounds with similar structural features. This includes understanding the formation of specific impurities during drug synthesis and their implications (S. Saini, C. Majee, G. Chakraborthy, Salahuddin, 2019).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines have found applications in optoelectronic materials, indicating the potential for compounds like "N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide" to contribute to the development of electronic devices, luminescent elements, and photoelectric conversion elements. This area of research highlights the value of incorporating such compounds into π-extended conjugated systems for novel optoelectronic material creation (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
AMPK-Independent Effects
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is a well-known pharmacological modulator of AMPK activity. However, studies have shown that many effects of AICAr, previously attributed to AMPK activation, are actually AMPK-independent. This suggests that compounds with similar structures could have significant biological effects beyond their anticipated targets, underscoring the importance of understanding the full range of activities of such compounds (D. Visnjic, H. Lalić, Vilma Dembitz, Barbara Tomić, Tomislav Smoljo, 2021).
Future Directions
The future directions for research on “N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide” and related compounds could involve further exploration of their synthesis, properties, and potential pharmaceutical applications. Given the interest in imidazo[1,2-a]pyridines due to their potential pharmaceutical applications , it is likely that research in this area will continue.
Properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c1-25-17-7-6-16-20-14(10-23(16)22-17)11-4-5-12(19)13(9-11)21-18(24)15-3-2-8-26-15/h2-10H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLAWLJOLIBYKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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